2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline
Description
Properties
IUPAC Name |
2-[(2-amino-3-bromophenyl)disulfanyl]-6-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(11(7)15)17-18-10-6-2-4-8(14)12(10)16/h1-6H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADIQRYKPXKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)SSC2=C(C(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline typically involves the reaction of 2-amino-3-bromophenyl disulfide with 6-bromoaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the disulfide bond . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline undergoes various chemical reactions, including:
Scientific Research Applications
Overview
2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, characterized by a disulfide bond and brominated aromatic rings, enables it to participate in various chemical reactions and biological interactions.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The compound can be modified through oxidation and reduction reactions to yield sulfoxides or thiols, respectively. This versatility allows for the creation of various derivatives that can be tailored for specific applications .
- Reagent in Organic Reactions : It participates in nucleophilic substitution reactions due to the presence of bromine atoms, allowing for the introduction of different functional groups .
Biological Research
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit inhibitory effects against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Research is ongoing to explore its efficacy in targeting cancer cells. Its ability to modulate redox states within cells could influence various signaling pathways associated with cancer progression .
Medical Applications
Due to its unique chemical structure, there is ongoing research into its potential therapeutic applications:
- Therapeutic Agent Development : The compound's reactivity and biological activity make it a candidate for further studies aimed at developing novel drugs targeting specific diseases .
Industrial Applications
In the industrial sector, this compound is used as:
- Intermediate in Pharmaceutical Production : It plays a role in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals due to its reactive nature and ability to form complex structures .
Case Studies
A few notable case studies illustrate the applications of this compound:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, suggesting potential for development as an antimicrobial agent.
- Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that modifications of this compound could lead to enhanced cytotoxicity compared to unmodified versions, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, leading to the modulation of cellular redox states and affecting various biochemical pathways . The bromine atoms may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
HC-4234 is compared to five structurally related compounds (Table 1), including positional isomers, ethanol derivatives, and acetophenone analogs. Key differences lie in substituent positions, functional groups, and purity levels.
Table 1: Structural and Functional Comparison of HC-4234 with Analogs
| Compound ID | Structure | Bromine Positions | Functional Groups | Purity | CAS Number |
|---|---|---|---|---|---|
| HC-4234 (Target) | 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline | 3, 6 | Disulfide, -NH2 | 95% | 1820605-11-5 |
| AN-3258 | 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline | 4, 5 | Disulfide, -NH2 | 97% | 7038-31-5 |
| QJ-5850 | 2-(4-Amino-3-bromophenyl)ethanol | 3, 4 | Ethanol, -NH2 | 95% | 169883-33-4 |
| QJ-1862 | 1-(2-Amino-3-bromophenyl)ethanone | 3 | Ketone, -NH2 | 95% | 808760-02-3 |
| QA-2723 | 1-(2-Amino-4-bromophenyl)ethanone | 4 | Ketone, -NH2 | 98% | 123858-51-5 |
| 1261774-95-1 | 2-(2-Amino-3-bromophenyl)acetonitrile | 3 | Cyano (-CN), -NH2 | N/A | 1261774-95-1 |
Key Observations:
- Positional Isomerism (HC-4234 vs. AN-3258) : HC-4234 and AN-3258 are positional isomers differing in bromine placement (3,6 vs. 4,5). This variation impacts electronic properties and steric environments, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Functional Group Differences: Disulfide vs. Disulfide vs. Ketone (QJ-1862, QA-2723): Ketones enable nucleophilic additions (e.g., Grignard reactions), whereas HC-4234’s disulfide may undergo reductive cleavage or participate in redox cycling . Cyano Derivative (1261774-95-1): The electron-withdrawing cyano group increases electrophilicity, favoring reactions like nitrile hydrolysis or cyclization, unlike HC-4234’s disulfide .
Physicochemical Properties and Reactivity
Disulfide Bond Characteristics:
HC-4234’s disulfide bridge (S-S) is redox-sensitive, enabling applications in dynamic covalent chemistry. In contrast, analogs like QJ-5850 (ethanol) and QA-2723 (ketone) lack this feature. Crystal structure studies of related disulfides (e.g., 2-[(2-carboxyphenyl)disulfanyl]benzoate) reveal dihedral angles (~73.5°) between aromatic rings, influencing molecular packing and stability . HC-4234’s bromine substituents likely increase molecular weight (vs. non-brominated analogs) and alter melting points.
Purity Implications:
AN-3258 (97% purity) may exhibit superior batch consistency in synthetic applications compared to HC-4234 (95%), reducing byproduct formation in sensitive reactions .
Biological Activity
The compound 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline is a member of the aniline derivative family, notable for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its antiproliferative , anti-inflammatory , and antimicrobial properties.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves the reaction of 2-amino-3-bromophenol with disulfide compounds. This process can yield various derivatives through modifications in the bromine and amino groups, which significantly influence the biological activity of the resulting compounds.
Table 1: Summary of Synthesis Methods and Yields
| Compound | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| This compound | Reaction with disulfides | 70 | |
| 6-Bromoaniline Derivatives | Halogenation and amination | 65 |
Antiproliferative Activity
Research indicates that derivatives of bromoaniline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain structural modifications can enhance the inhibition of cell proliferation in hepatocellular carcinoma (HCC) models.
Case Study:
In a study assessing a series of bromoaniline derivatives, one compound demonstrated an IC50 value of 3.24 μM against HCC cells, indicating strong potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been explored. The compound exhibited significant inhibition of nitric oxide (NO) production in vitro, suggesting its utility in treating inflammatory diseases.
Case Study:
A derivative with similar structural features showed an IC50 value of 3.30 μM for NO production inhibition, highlighting its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Activity
Emerging data suggest that compounds like this compound may possess antimicrobial properties. Preliminary assays have indicated effectiveness against specific bacterial strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | |
| Escherichia coli | 20 μg/mL |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: Compounds may inhibit critical enzymes involved in cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation: The ability to modulate ROS levels can influence both cancer cell survival and inflammatory processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or disulfide bond formation. For example, coupling 2-amino-3-bromothiophenol with 6-bromoaniline derivatives under oxidative conditions (e.g., using iodine or H₂O₂) can form the disulfide bridge. Reaction optimization should focus on temperature control (40–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products like over-brominated analogs . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad). Bromine atoms induce deshielding and splitting patterns .
- X-ray Crystallography : Resolve the disulfide bond geometry and dihedral angles between aromatic rings. Use SHELX programs (e.g., SHELXL for refinement) for structure determination .
- HPLC-MS : Confirm molecular weight (M+ at m/z ~434) and purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Q. How can researchers assess the stability of the disulfide bond under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor disulfide cleavage via UV-Vis (absorbance at ~260 nm for thiols) or LC-MS. Reductive environments (e.g., glutathione) may break the S–S bond, requiring inert atmospheres (N₂) for storage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine substitution in derivatives of this compound?
- Methodological Answer : Bromine’s electron-withdrawing nature directs electrophilic substitution to para/ortho positions. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, competitive reactions with Br₂/FeBr₃ under controlled conditions (0°C, dichloromethane) validate theoretical predictions .
Q. How can structural modifications enhance the compound’s bioactivity, and what in vitro assays are suitable for evaluation?
- Methodological Answer : Introduce electron-donating groups (e.g., –OCH₃) to the aromatic ring to modulate electronic effects. Evaluate cytotoxicity using the sulforhodamine B (SRB) assay: treat cancer cell lines (e.g., HeLa) with derivatives, fix with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm . Compare IC₅₀ values to establish structure-activity relationships .
Q. What strategies resolve contradictions in crystallographic data, such as disordered disulfide conformers?
- Methodological Answer : Apply twin refinement in SHELXL for overlapping conformers. Use restraints (e.g., SIMU/DELU) to model thermal motion. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯S hydrogen bonds) . Cross-reference with solid-state NMR to confirm dynamic disorder .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Parameterize the disulfide bond with GAFF force fields. Validate binding affinities via MD simulations (NAMD/GROMACS) and compare with experimental SPR (surface plasmon resonance) data .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Use ab initio calculations (GIAO method in Gaussian) to simulate shifts. Adjust for solvent effects (PCM model) and compare with experimental data. If deviations exceed 0.5 ppm, re-examine sample purity or consider tautomeric forms (e.g., amine ↔ imine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
